![molecular formula C11H8BrNO2 B1505575 Methyl 8-bromoquinoline-4-carboxylate CAS No. 220844-78-0](/img/structure/B1505575.png)
Methyl 8-bromoquinoline-4-carboxylate
Overview
Description
“Methyl 8-bromoquinoline-4-carboxylate” is a synthetic compound with a chemical formula of C11H8BrNO2 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More efficient methods that reduce reaction time and increase yield employ procedures that fulfill one of the twelve green chemistry principles, such as "safer solvent" . The metal nanoparticle-catalyzed reaction is also a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of “Methyl 8-bromoquinoline-4-carboxylate” is represented by the InChI code1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3
. This indicates that the compound has a molecular weight of 266.09 . Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous chemical reactions. For instance, quinoline N-oxides can undergo visible light-mediated deoxygenation using Hantzsch esters as the stoichiometric reductants . Other reactions include the oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
“Methyl 8-bromoquinoline-4-carboxylate” is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Chemistry Applications
Methyl 8-bromoquinoline-4-carboxylate serves as a critical intermediate in synthetic chemistry for the development of complex molecules. For instance, it has been utilized in the iron-catalyzed ortho-alkylation of carboxamides , where 8-aminoquinoline-based aryl carboxamides enable direct ortho-alkylation in high yields. This reaction demonstrates high levels of regioselectivity without overalkylation, showcasing the compound's versatility in creating selectively functionalized aromatic compounds (Erin R. Fruchey, Brendan M. Monks, S. Cook, 2014, Journal of the American Chemical Society).
Photolabile Protecting Groups
Brominated hydroxyquinoline derivatives, related to Methyl 8-bromoquinoline-4-carboxylate, have been explored as photolabile protecting groups . They exhibit greater single photon quantum efficiency compared to traditional caging groups and are sensitive to multiphoton-induced photolysis, making them suitable for in vivo applications. Their increased solubility and low fluorescence render these compounds useful for caging biological messengers, illustrating the potential of Methyl 8-bromoquinoline-4-carboxylate derivatives in biological research (O. Fedoryak, T. M. Dore, 2002, Organic Letters).
Antimalarial Therapy
Research on quinoline-8-carboxamides , which share structural features with Methyl 8-bromoquinoline-4-carboxylate, has led to the identification of new classes of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These inhibitors have therapeutic potential in treating various diseases due to their ability to maintain required pharmacophore conformation. Such compounds have been synthesized through efficient Pd-catalyzed couplings, demonstrating the importance of Methyl 8-bromoquinoline-4-carboxylate derivatives in medicinal chemistry (A. Lord, M. Mahon, M. D. Lloyd, M. Threadgill, 2009, Journal of Medicinal Chemistry).
Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation
Methyl 8-bromoquinoline-4-carboxylate derivatives have been applied in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This methodology employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, showcasing the compound's utility in functionalizing carbon-hydrogen bonds efficiently and selectively (D. Shabashov, O. Daugulis, 2010, Journal of the American Chemical Society).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
methyl 8-bromoquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-5-6-13-10-7(8)3-2-4-9(10)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAWKGBOMKKIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708284 | |
Record name | Methyl 8-bromoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromoquinoline-4-carboxylate | |
CAS RN |
220844-78-0 | |
Record name | 4-Quinolinecarboxylic acid, 8-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220844-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 8-bromoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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